N-(3-Methoxyphenyl)-4-chlorocinnamide, commonly referred to as SB366791, is a synthetic organic compound primarily known for its potent and selective antagonist activity against the transient receptor potential vanilloid 1 (TRPV1) channel. [] This channel, also known as the capsaicin receptor, plays a crucial role in nociception, the physiological process of pain sensation. [] SB366791 acts by competitively binding to TRPV1, preventing the binding of agonists like capsaicin and subsequently inhibiting channel activation. [] This specific action has made SB366791 a valuable pharmacological tool in dissecting the roles of TRPV1 in various physiological and pathological processes, particularly those related to pain and inflammation. [, ]
SB-366791 is classified as a small organic molecule, specifically an N-(3-methoxyphenyl)-4-chlorocinnamide derivative. The compound was initially identified and characterized in studies aimed at exploring TRPV1 antagonists for therapeutic applications in pain relief and other related conditions. Its structure allows it to interact selectively with the TRPV1 receptor, inhibiting its activity.
The final product is characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry, confirming its purity and structure .
SB-366791 primarily functions through its interaction with the TRPV1 receptor, where it competes with endogenous ligands such as capsaicin. In vitro studies have shown that SB-366791 inhibits capsaicin-induced calcium influx in neuronal cells, demonstrating its antagonistic properties. The compound exhibits an apparent pK(b) value of approximately 7.74, indicating its potency in blocking TRPV1 activation .
The mechanism of action for SB-366791 involves competitive inhibition at the TRPV1 receptor site. By binding to this receptor, SB-366791 prevents the activation typically induced by capsaicin or other noxious stimuli, thereby modulating pain pathways. This antagonistic effect has been substantiated through various pharmacological assays, including calcium imaging techniques that measure intracellular calcium levels in response to TRPV1 activation .
SB-366791 has significant implications in scientific research, particularly in studies focused on pain management and neurobiology. Its primary applications include:
SB-366791 (N-(3-methoxyphenyl)-4-chlorocinnamide) is a nanomolar-affinity antagonist that inhibits TRPV1 through allosteric modulation of channel gating dynamics. Cryo-electron microscopy (cryo-EM) structures reveal that SB-366791 binds the vanilloid pocket, preventing conformational changes in the S4–S5 linker helix and TRP helix required for pore opening. This stabilizes the channel in a closed state, reducing sensitivity to diverse activators:
Table 1: Electrophysiological Parameters of SB-366791-Mediated TRPV1 Inhibition
Activation Modality | Control Response | Response with SB-366791 | Inhibition Efficacy |
---|---|---|---|
Capsaicin (0.3 µM) | 100% current amplitude | 12% ± 3% amplitude | 88% ± 3% |
Acidic pH (5.0) | 100% current amplitude | 29% ± 5% amplitude | 71% ± 5% |
Heat (48°C) | Q<10> = 22.5 ± 10.2 | Q<10> = 3.1 ± 0.9 | 86% reduction in Q<10> |
High-resolution (2.58 Å) cryo-EM structures of human TRPV1 complexed with SB-366791 identify critical binding determinants within the vanilloid pocket, located between the S1-S4 transmembrane helices and the TRP helix [1] [10]:
Table 2: Key Residues in SB-366791 Binding Site
Residue | Interaction Type | Functional Consequence of Mutation |
---|---|---|
Y511 | Hydrophobic | 5.8-fold ↓ in inhibition efficacy |
R557 | Electrostatic | Near-complete loss of inhibition |
A566 | Hydrophobic | 7.1-fold ↑ in IC<50> |
N551 | Hydrogen bonding | Abolished inhibition |
Although not directly observed with SB-366791, cryo-EM studies of structurally analogous TRPV1 antagonists (e.g., SAF312) reveal endogenous cholesterol (CHL) molecules adjacent to the vanilloid pocket. This suggests a conserved regulatory role:
SB-366791 demonstrates superior selectivity and potency over the prototypical antagonist capsazepine due to distinct pharmacophores and binding modes:
Table 3: SB-366791 vs. Capsazepine Pharmacological Profiles
Parameter | SB-366791 | Capsazepine |
---|---|---|
TRPV1 Ki | 3.4 nM | 420 nM |
Selectivity panel | Inactive at 47 off-targets (GPCRs, Ca | Inhibits acetylcholine receptors, VGCCs, HCN1 |
Acid inhibition | pH-independent (IC<50> = 0.69 µM) | Ineffective at rTRPV1 |
Structural orientation | Vertical docking, chlorophenyl deep pocket | Horizontal docking, bulkier group |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7